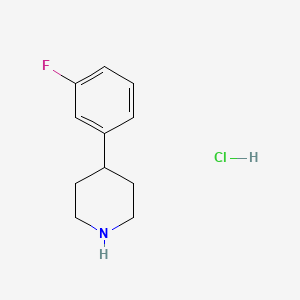

4-(3-Fluorophenyl)piperidine hydrochloride

描述

Significance of Piperidine (B6355638) Derivatives in Pharmaceutical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. sigmaaldrich.comnih.gov Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it an ideal building block for drug candidates. nih.gov The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors. nih.gov

Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming ionic bonds or hydrogen bonds with acidic residues in protein binding sites. This interaction can be crucial for anchoring a drug molecule to its target and eliciting a biological response. The piperidine skeleton is also known to favorably influence the pharmacokinetic properties of a molecule, including its membrane permeability and metabolic stability. nih.gov These advantageous characteristics have led to the incorporation of the piperidine moiety into a wide array of approved drugs across numerous therapeutic areas.

Rationale for Fluorine Substitution in Drug Design

One of the primary reasons for introducing fluorine is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By placing a fluorine atom at a metabolically vulnerable position on a drug molecule, chemists can block its breakdown, thereby increasing its half-life and duration of action in the body.

Moreover, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a compound's binding affinity, membrane permeability, and bioavailability. The introduction of fluorine can also lead to more favorable interactions with the biological target through the formation of hydrogen bonds or dipole-dipole interactions.

Overview of Research Trajectories for Fluorophenyl-Substituted Piperidines

The combination of a piperidine ring and a fluorophenyl group has proven to be a fruitful area of research in drug discovery, particularly for central nervous system (CNS) disorders. While detailed biological studies specifically on 4-(3-Fluorophenyl)piperidine (B27952) hydrochloride are not widely published, the broader class of fluorophenyl-substituted piperidines has been extensively investigated.

Research in this area has often focused on the development of ligands for various neurotransmitter transporters and receptors. For instance, derivatives of 4-(fluorophenyl)piperidine have been explored as potent and selective inhibitors of the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), both of which are important targets for the treatment of depression, anxiety, and other psychiatric conditions. nih.govnih.gov The position of the fluorine atom on the phenyl ring, as well as the nature and placement of other substituents on the piperidine ring, can significantly impact the potency and selectivity of these compounds.

For example, studies on related compounds have shown that the presence and position of the fluorine atom can influence binding affinity at various receptors. The following table illustrates the binding affinities of a selection of fluorophenyl-containing piperidine derivatives at different biological targets, showcasing the type of data generated in this research area. It is important to note that these are related, but distinct, molecules from 4-(3-Fluorophenyl)piperidine hydrochloride.

Table 1: Biological Activities of Representative Fluorophenyl-Substituted Piperidine Derivatives

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative | Serotonin Transporter (SERT) | 2 - 400 | nih.gov |

| [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogue | Dopamine Transporter (DAT) | 17.6 | sigmaaldrich.com |

Another significant research trajectory for this class of compounds is their investigation as ligands for sigma receptors. nih.gov Sigma receptors are involved in a variety of cellular functions and have been implicated in a range of neurological and psychiatric disorders. The piperidine moiety is a common feature in many high-affinity sigma receptor ligands, and the addition of a fluorophenyl group can modulate the binding profile. nih.gov

The synthesis of these compounds often involves multi-step sequences, starting from commercially available piperidones or pyridines. nih.gov The introduction of the fluorophenyl group can be achieved through various cross-coupling reactions, while modifications to the piperidine nitrogen allow for the exploration of a wide range of chemical space. The ultimate goal of these research efforts is to develop novel therapeutic agents with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-(3-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWKZINPPPZZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660822 | |

| Record name | 4-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-94-9 | |

| Record name | Piperidine, 4-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104774-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Routes for 4-(3-Fluorophenyl)piperidine (B27952) Hydrochloride

The construction of the 4-(3-fluorophenyl)piperidine core typically involves multi-step sequences that have been refined over time to improve yields and scalability.

Common strategies for synthesizing 4-arylpiperidines, such as the 3-fluorophenyl variant, often commence from readily available piperidine (B6355638) precursors. One established method involves the palladium-catalyzed Negishi cross-coupling reaction. This approach utilizes a 4-piperidylzinc iodide reagent, which is coupled with an appropriate aryl halide or triflate. The reaction often requires co-catalysis with both a palladium complex, such as Cl2Pd(dppf), and a copper(I) species to achieve high yields. nih.govresearchgate.net

Another versatile method is the Suzuki-Miyaura coupling, which involves the reaction of a piperidine-containing boronic acid or ester with an aryl halide. researchgate.net This reaction is known for its functional group tolerance and is widely used in pharmaceutical manufacturing. The Shapiro reaction, followed by a palladium-catalyzed cross-coupling of the resulting alkenylsilane, also provides a pathway to 4-arylpiperidines starting from 1-benzyl-4-piperidone. figshare.com

A common synthetic route to 4-(4-fluorophenyl)piperidine, a closely related analog, involves the hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (B65446) over a palladium hydroxide (B78521) catalyst. chemicalbook.com This suggests that a similar reductive approach could be employed for the 3-fluoro isomer, starting from the corresponding tetrahydropyridine (B1245486) precursor.

The following table outlines a generalized multi-step synthesis for a 4-arylpiperidine, which can be adapted for 4-(3-Fluorophenyl)piperidine hydrochloride.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Protection of Piperidone | Benzyl bromide, K2CO3 | 1-Benzyl-4-piperidone |

| 2 | Aryl Grignard Addition | 3-Fluorophenylmagnesium bromide | 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol |

| 3 | Dehydration | Acid catalyst (e.g., H2SO4) | 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine |

| 4 | Deprotection/Reduction | H2, Pd/C or Pd(OH)2 | 4-(3-Fluorophenyl)piperidine |

| 5 | Salt Formation | HCl | This compound |

The selection of appropriate precursors is critical for an efficient synthesis. For this compound, key precursors include:

Piperidine or its derivatives: 4-Piperidone (B1582916) is a common starting material, which can be functionalized at the 4-position. researchgate.netfigshare.com

3-Fluorophenyl sources: 3-Fluorobenzaldehyde, 3-fluorobromobenzene, or 3-fluorophenylboronic acid are frequently used to introduce the fluorinated phenyl group. nih.gov

The elaboration of these precursors often involves the formation of an enamine or an enolate from a protected 4-piperidone, followed by reaction with an electrophilic source of the 3-fluorophenyl group. Alternatively, nucleophilic addition of a 3-fluorophenyl organometallic reagent to 4-piperidone is a common strategy. researchgate.net

Stereoselective Synthesis Approaches for Piperidine Derivatives

The synthesis of specific stereoisomers of substituted piperidines is crucial when these compounds are intended for use as chiral drugs. While 4-(3-Fluorophenyl)piperidine itself is achiral, the principles of stereoselective synthesis are highly relevant for the creation of more complex derivatives where chirality is introduced at other positions on the piperidine ring.

Significant progress has been made in the development of catalytic enantioselective methods for the synthesis of chiral piperidines. acs.orgumich.edu These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which can furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org These intermediates can then be reduced to the corresponding enantioenriched piperidines. Another powerful strategy is the enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which provides access to a variety of functionalized piperidine derivatives with good stereoselectivity. acs.org

Chiral phosphoric acid catalysts have also been utilized in the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edu These catalytic asymmetric approaches offer significant advantages in terms of efficiency and atom economy over classical resolution methods.

The table below summarizes some catalytic systems used for the enantioselective synthesis of piperidine derivatives.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| [Rh(cod)Cl]2 / Josiphos ligand | Dehydrogenative Si–H/N–H coupling | Chiral silazanes (precursors) | Up to 99% |

| C2-symmetric chiral phosphepine | [4+2] Annulation of imines with allenes | Functionalized piperidines | Very good |

| Chiral phosphoric acid | Intramolecular cyclization of unsaturated acetals | Functionalized chiral piperidines | High |

| Zinc-catalyzed / F-BOPA ligand | [4+2] Cycloaddition of 1-azadienes and nitroalkenes | Aminopiperidine analogues | Up to 92% |

While the parent compound is achiral, the synthesis of substituted analogs often requires control over diastereoselectivity. For instance, in the synthesis of 4-aryl-3-methyl-4-piperidinemethanols, the relative stereochemistry at the C3 and C4 positions can be controlled through different synthetic strategies. nih.gov

One method to achieve the (3R,4S) diastereomer involves the alkoxymethylation of a metalloenamine generated from a 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine. nih.gov Conversely, the (3R,4R) isomer can be obtained via the nucleophilic substitution of a fluoroarene with deprotonated 3-methyl-4-piperidinenitrile. nih.gov These examples highlight the importance of strategic reaction planning to achieve the desired diastereomer.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals is of increasing importance to minimize environmental impact. unibo.it For piperidine synthesis, this includes the use of more environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. nih.govresearchgate.net

One green approach to N-substituted piperidones, which are precursors to piperidines, avoids the classical Dieckman condensation. nih.govresearchgate.net This methodology offers significant advantages in terms of waste reduction and operational simplicity. Furthermore, research into replacing hazardous reagents, such as piperidine itself in solid-phase peptide synthesis, with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) is ongoing. rsc.org

The development of catalytic hydrogenations in greener solvents and one-pot tandem reactions that combine multiple synthetic steps are also key areas of focus in the green synthesis of piperidine derivatives. nih.gov For instance, a new method for the green production of 2-aminomethylpiperidine from a bio-renewable source, 2,5-bis(aminomethyl)furan, has been reported, showcasing a shift towards more sustainable starting materials. rsc.org

The following table highlights some green chemistry approaches relevant to piperidine synthesis.

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Atom Economy | Catalytic [4+2] cycloadditions | Zinc-catalyzed synthesis of aminopiperidines. thieme-connect.com |

| Use of Safer Solvents | Replacement of hazardous solvents | Use of N-octyl-pyrrolidone in Fmoc removal. rsc.org |

| Design for Energy Efficiency | One-pot reactions | Tandem hydrogenation and functionalization processes. mdpi.com |

| Use of Renewable Feedstocks | Synthesis from bio-based materials | Production of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. rsc.org |

| Catalysis | Use of catalytic over stoichiometric reagents | Rhodium-catalyzed asymmetric synthesis of piperidines. nih.govorganic-chemistry.org |

Advanced Synthetic Techniques and Innovations

Modern synthetic chemistry offers a versatile toolbox for the construction of complex molecules like 4-(3-Fluorophenyl)piperidine. These methods are designed to be efficient, stereoselective, and adaptable to a range of substrates.

Condensation reactions are fundamental in forming cyclic structures like the piperidine ring. The Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, is a classic and effective method for synthesizing 4-piperidone precursors. dtic.mil 4-Piperidones are highly valuable intermediates that can be further elaborated to yield 4-arylpiperidines. dtic.milyoutube.com

The general strategy involves the reaction of a primary amine with two moles of an α,β-unsaturated ester, such as an alkyl acrylate, which is then followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield the 4-piperidone core. dtic.mil This piperidone can then be converted to the target 4-(3-fluorophenyl)piperidine through subsequent reactions like Grignard addition or a Wittig reaction followed by reduction.

Another relevant condensation approach is the Mannich reaction, which can be used to introduce substituents at the 4-position of the piperidine ring. youtube.com

Table 1: Overview of Condensation-Based Synthesis

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Dieckmann Condensation | 4-Piperidone | Intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated. dtic.mil |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable for forming carbon-carbon bonds between aryl and heterocyclic moieties. diva-portal.orgmdpi.com This reaction is a powerful tool for the synthesis of 4-arylpiperidines, including 4-(3-Fluorophenyl)piperidine. researchgate.net

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. diva-portal.orgacademie-sciences.fr For the synthesis of 4-(3-Fluorophenyl)piperidine, this can be achieved by coupling a piperidine-derived boronic acid or ester with a 3-fluoro-substituted aryl halide, or conversely, by coupling 3-fluorophenylboronic acid with a suitably functionalized 4-halopiperidine or tetrahydropyridine derivative. researchgate.netresearchgate.net

Research has demonstrated the versatility of this method, employing various N-protected piperidine-derived cyclic vinyl boronates which react with aryl halides to produce 4-aryl-tetrahydropyridines. These intermediates are then reduced to the corresponding 4-arylpiperidines. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. mdpi.comacademie-sciences.fr

Table 2: Key Components in Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling cycle. academie-sciences.frresearchgate.net |

| Organoboron Reagent | 3-Fluorophenylboronic acid, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | Provides the aryl or piperidine moiety. mdpi.comresearchgate.net |

| Organohalide/Triflate | 1-Bromo-3-fluorobenzene, N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine | The other coupling partner. researchgate.netresearchgate.net |

| Base | K₂CO₃, Na₂CO₃ | Activates the organoboron species and facilitates the catalytic cycle. academie-sciences.fr |

Reductive amination is a highly effective method for forming C-N bonds and is widely used in the synthesis of amines, including cyclic amines like piperidines. organic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of 4-(3-Fluorophenyl)piperidine, a common strategy involves the reductive amination of 4-(3-fluorophenyl)cyclohexanone (B1592197) with ammonia (B1221849) or a protected amine source. Alternatively, a dicarbonyl compound can undergo a double reductive amination with an amine to form the piperidine ring. researchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation over palladium on carbon (H₂/Pd-C) is also an effective reduction method. organic-chemistry.org

This strategy is particularly useful for introducing the piperidine nitrogen and can be adapted for the synthesis of N-substituted derivatives by choosing the appropriate primary amine in the reaction.

Synthesis of Deuterated and Radiolabeled Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for metabolism studies and as internal standards in analytical assays. The synthesis of deuterated and radiolabeled analogs of 4-(3-Fluorophenyl)piperidine allows researchers to track the molecule's fate in biological systems.

The synthesis of deuterated analogs often involves using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), at appropriate reductive steps in the synthetic sequence. For instance, the reduction of a 4-(3-fluorophenyl)tetrahydropyridine precursor with deuterium (B1214612) gas (D₂) and a catalyst would introduce deuterium atoms into the piperidine ring.

Radiolabeling, especially with positron-emitting isotopes like Fluorine-18 (B77423) (¹⁸F), is crucial for developing tracers for Positron Emission Tomography (PET) imaging. nih.gov The synthesis of [¹⁸F]4-(3-Fluorophenyl)piperidine would typically involve a late-stage introduction of the ¹⁸F isotope. This can be achieved through nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or halide) on an aromatic precursor with [¹⁸F]fluoride. Given the short half-life of ¹⁸F (approximately 110 minutes), these radiosyntheses must be rapid and highly efficient. rsc.org The development of such radiolabeled ligands is essential for in vivo imaging and receptor occupancy studies in drug discovery. nih.gov

Pharmacological and Biological Activity Investigations

In Vitro Pharmacological Characterization

The in vitro assessment of a compound's pharmacological activity is crucial for understanding its potential therapeutic effects and mechanism of action. This typically involves radioligand binding assays to determine the affinity of the compound for a range of biological targets.

The following subsections outline the binding affinity of 4-(3-Fluorophenyl)piperidine (B27952) hydrochloride and its analogs for various CNS receptors and transporters.

The interaction of 4-(3-Fluorophenyl)piperidine hydrochloride with key CNS receptors provides insight into its potential psychoactive properties.

####### 3.1.1.1.1. Dopamine (B1211576) Transporter (DAT) Binding

The dopamine transporter (DAT) is a critical protein in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. Compounds that bind to DAT can modulate dopamine levels and are investigated for their potential in treating various neurological and psychiatric disorders.

| Compound | Ki (nM) | Assay Conditions | Reference |

|---|---|---|---|

| GBR 12909 | 1 | Inhibition of striatal dopamine uptake |

####### 3.1.1.1.2. Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Serotonin receptors are a diverse group of G protein-coupled receptors that mediate the effects of serotonin and are major targets for therapeutic agents used in the treatment of depression, anxiety, and psychosis.

5-HT1A Receptor: The 5-HT1A receptor is an important target for anxiolytic and antidepressant drugs. The selective 5-HT1A receptor antagonist WAY-100635 demonstrates high affinity for this receptor, with a pIC50 of 8.87 and a Ki value of 0.39 nM medchemexpress.comnih.gov. The binding affinity of WAY-100635 underscores the potential for phenylpiperazine derivatives to interact strongly with the 5-HT1A receptor medchemexpress.comnih.gov.

5-HT2A Receptor: The 5-HT2A receptor is implicated in the mechanism of action of atypical antipsychotics and psychedelics. Ketanserin is a classic antagonist of the 5-HT2A receptor and exhibits high affinity, with reported pIC50 values around 9.11 to 9.46 guidetopharmacology.org. The structure of ketanserin, which includes a piperidine (B6355638) moiety, suggests that piperidine-containing compounds can have significant affinity for the 5-HT2A receptor nih.gov.

5-HT2C Receptor: The 5-HT2C receptor is involved in the regulation of mood, appetite, and other physiological processes. Mesulergine is a non-selective serotonin receptor antagonist with high affinity for the 5-HT2C receptor, with a reported Kd of 0.64 nM researchgate.netnih.gov. The affinity of various ligands for the 5-HT2C receptor is often determined using [3H]mesulergine in radioligand binding assays nih.gov.

| Compound | Receptor | Ki (nM) | pIC50 | Reference |

|---|---|---|---|---|

| WAY-100635 | 5-HT1A | 0.39 | 8.87 | medchemexpress.com |

| Ketanserin | 5-HT2A | - | 9.11 - 9.46 | guidetopharmacology.org |

| Mesulergine | 5-HT2C | 0.64 (Kd) | - | researchgate.netnih.gov |

####### 3.1.1.1.3. Noradrenaline Reuptake Inhibition

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synapse, thereby terminating its action. Inhibition of NET is a key mechanism for several antidepressant medications. Nisoxetine is a potent and selective norepinephrine reuptake inhibitor with a high affinity for NET, exhibiting a Kd of 0.76 nM and a Ki of 1.4 nM in rat frontal cortical membranes medchemexpress.com. Studies on piperidine and pyrrolidine derivatives have identified compounds that act as dual serotonin and noradrenaline reuptake inhibitors, indicating that the piperidine scaffold can confer affinity for NET nih.gov.

| Compound | Ki (nM) | Assay Conditions | Reference |

|---|---|---|---|

| Nisoxetine | 1.4 | [3H]Nisoxetine binding to rat frontal cortical membranes | medchemexpress.com |

####### 3.1.1.1.4. Sigma (σ) Receptors (σ1 and σ2 subtypes)

Sigma receptors are a unique class of intracellular proteins that are not G protein-coupled receptors. They are involved in a variety of cellular functions and are targets for the development of drugs for neuropsychiatric disorders and cancer.

Sigma-1 (σ1) Receptor: The σ1 receptor is a chaperone protein at the endoplasmic reticulum. The selective σ1 receptor agonist PRE-084 exhibits high affinity for this receptor, with a reported Ki of 2.2 nM and an IC50 of 44 nM nih.govarvojournals.orgmedchemexpress.comwikipedia.org. Haloperidol, a typical antipsychotic, also binds to σ1 receptors with high affinity nih.govnih.gov.

Sigma-2 (σ2) Receptor: The σ2 receptor is also an intracellular protein, and its function is less understood than that of the σ1 receptor. Haloperidol demonstrates high affinity for σ2 receptors as well nih.govnih.gov. The compound 1,3-Di-o-tolylguanidine (DTG) is a non-selective sigma receptor ligand often used in binding assays nih.gov.

| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|

| PRE-084 | σ1 | 2.2 | 44 | arvojournals.orgmedchemexpress.com |

| Haloperidol | σ1/σ2 | High Affinity | nih.govnih.gov |

Receptor Binding Affinity and Selectivity Profiling

Enzyme Inhibition Studies

The fluorophenyl and piperidine moieties are present in various molecules designed as enzyme inhibitors. For example, compounds with a fluorophenylpiperazine group have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis. frontiersin.org

In the context of neurodegenerative diseases, molecules incorporating these structures have been evaluated for their ability to inhibit key enzymes. Hybrid molecules of oxadiazole and piperazine containing a fluorophenyl group showed inhibitory activity against human acetylcholinesterase (hAChE) and beta-secretase 1 (hBACE-1), enzymes implicated in Alzheimer's disease. nih.gov Furthermore, piperidine derivatives have been identified as potent and selective inhibitors of the presynaptic choline transporter (CHT). nih.gov Another area of investigation involves piperidine compounds as inhibitors of aspartic proteases. researchgate.net

While these findings highlight the potential for molecules containing fluorophenyl and piperidine groups to function as enzyme inhibitors, specific inhibitory activity data for this compound against a panel of enzymes is not available in the current literature.

Table 2: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Enzyme Target | Biological Relevance |

|---|---|---|

| Fluorophenylpiperazine analogues | Equilibrative Nucleoside Transporters (ENT1, ENT2) | Nucleotide synthesis, chemotherapy frontiersin.org |

| Oxadiazole-piperazine conjugates with fluorophenyl group | Acetylcholinesterase (AChE), BACE-1 | Alzheimer's Disease nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Cholinergic signaling, neurological disorders nih.gov |

| 1-(4-fluorobenzyl)piperidin-4-yl derivatives | Acetylcholinesterase (AChE), Glycogen synthase kinase 3β (GSK3β) | Alzheimer's Disease researchgate.net |

Ion Channel Modulation

Ion channels are fundamental targets for therapeutic agents. The N-methyl-D-aspartate receptor (NMDAR), a ligand-gated ion channel, is a target for neuroprotective agents. Studies on fluorinated arylcycloheptylamines, which contain a fluorophenyl group, have demonstrated affinity for the phencyclidine (PCP) binding site of the NMDAR. researchgate.net Specifically, 1-(3-fluorophenyl)cycloheptanamine showed significant binding affinity and acted as an uncompetitive antagonist. researchgate.net

Although these molecules have a cycloheptane ring instead of a piperidine ring, the findings indicate that the fluorophenyl moiety can be a key feature for interaction with ion channels like the NMDAR. researchgate.net There is no specific data available from the reviewed sources on the direct modulatory effects of this compound on specific ion channels.

Cellular Assay Systems for Efficacy Evaluation

The potential neuroprotective effects of compounds containing the this compound core structure have been suggested by studies on related molecules. For instance, fluorinated arylcycloheptylamines have been shown to provide neuroprotection against NMDA-induced toxicity in vitro. researchgate.net Similarly, derivatives of tetrahydropyridine (B1245486) have been investigated for their neuroprotective effects against oxidative stress in neuronal cell models.

More complex molecules incorporating a fluorophenylpiperazine moiety have been found to mitigate the neurotoxic effects of methamphetamine in differentiated NG108-15 cells by reducing the generation of reactive oxygen/nitrogen species and activation of caspases. nih.gov Additionally, certain dual inhibitors of AChE and GSK3β that contain a 1-(4-fluorobenzyl)piperidin-4-yl)methoxy group have exhibited neuroprotective effects in cellular models relevant to Alzheimer's disease. researchgate.net These studies collectively suggest that the structural components of this compound are found in molecules with demonstrated neuroprotective potential in various neuronal cell models.

Table 3: Neuroprotective Activity of Structurally Related Compounds in Cell Models

| Compound/Class | Cell Model | Protective Effect |

|---|---|---|

| Fluorinated arylcycloheptylamines | Not specified | Protection against NMDA-induced toxicity researchgate.net |

| 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) | Differentiated NG108-15 cells | Attenuation of methamphetamine-induced apoptosis and necrosis nih.gov |

| Dual AChE/GSK3β inhibitors with 1-(4-fluorobenzyl)piperidin-4-yl moiety | SH-SY5Y and PC12 cells | Reduction of ROS formation, protection against oxidative stress researchgate.net |

In Vivo Biological Efficacy Studies

Animal Models for Neurological Disorders

Psychotic Disorder Models (e.g., Schizophrenia)

While direct studies on this compound in animal models of psychosis have not been identified, the 4-phenylpiperidine (B165713) scaffold is a key feature of several antipsychotic drugs. For instance, the butyrophenone class of antipsychotics, which includes haloperidol, features a 4-phenylpiperidine moiety and primarily acts through antagonism of the dopamine D2 receptor wikipedia.org. This is a well-established mechanism for treating the positive symptoms of schizophrenia.

Furthermore, another piperidine derivative, Preclamol ((-)-3-PPP), has been investigated for its antipsychotic properties. Preclamol acts as a dopamine D2 receptor partial agonist and has shown effects on both positive and negative symptoms in early clinical studies with schizophrenic patients wikipedia.orgebi.ac.uk. The structural similarity of this compound to these compounds suggests that it could be a candidate for investigation in preclinical models of psychosis. Such models often involve the use of dopamine agonists like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce behaviors in rodents that are reminiscent of psychotic symptoms in humans.

Additionally, it is noteworthy that 4-(3-Fluorophenyl)piperidine is a known intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) google.comgoogle.comnih.gov. While primarily used as an antidepressant, paroxetine and other SSRIs are sometimes used as adjunctive treatments in schizophrenia to manage negative symptoms and comorbid depression.

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

The potential for 4-phenylpiperidine derivatives in the context of neurodegenerative diseases is an active area of research. For instance, piperine, a naturally occurring piperidine derivative, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) nih.gov. The study indicated that piperine's protective effects on dopaminergic neurons may be mediated through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms nih.gov.

In the context of Alzheimer's disease, research has explored piperidine derivatives for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A decrease in acetylcholine levels is a hallmark of Alzheimer's disease. A recent study synthesized a series of fluorine-substituted piperidine derivatives and found that they exhibited notable inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov. Some of these compounds also showed potential antidiabetic effects, which is relevant given the emerging links between metabolic disorders and Alzheimer's disease nih.gov.

Given that this compound contains both a piperidine ring and a fluorine-substituted phenyl group, it represents a structural template that could be explored in various neurodegenerative disease models.

Models for Retinal Pigment Epithelium (RPE) Lipofuscin Accumulation

There is currently no available scientific literature that directly investigates the effects of this compound or closely related 4-phenylpiperidine compounds on lipofuscin accumulation in the retinal pigment epithelium (RPE). The accumulation of lipofuscin, a mixture of autofluorescent lipid and protein aggregates, in RPE cells is a hallmark of aging and is implicated in the pathogenesis of age-related macular degeneration (AMD). Research in this area is ongoing, but the specific role of 4-phenylpiperidine derivatives has not been a focus of published studies to date.

Assessment of Analgesic Properties

The 4-phenylpiperidine scaffold is the cornerstone of a major class of synthetic opioid analgesics. Pethidine (also known as meperidine) and fentanyl are prominent examples of 4-phenylpiperidine derivatives that exhibit potent analgesic activity through their action on opioid receptors, primarily the µ-opioid receptor wikipedia.orgnih.govpainphysicianjournal.com. Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds to optimize their analgesic properties nih.govwisdomlib.orgtandfonline.comoup.comoup.com.

These studies have demonstrated that modifications to the piperidine nitrogen, the phenyl ring, and the substituent at the 4-position of the piperidine ring can significantly influence analgesic potency and efficacy. The presence of the 4-phenyl group is considered crucial for this activity. While specific studies on the analgesic effects of this compound are not available, its core structure strongly suggests that it could be investigated for potential analgesic properties in standard preclinical models, such as the hot plate test or the tail-flick test in rodents.

Table 1: Examples of 4-Phenylpiperidine Derivatives with Analgesic Activity

| Compound | Key Structural Features | Primary Mechanism of Action |

| Pethidine | N-methyl, 4-phenyl, 4-ethoxycarbonyl | µ-opioid receptor agonist |

| Fentanyl | N-phenethyl, 4-anilino | Potent µ-opioid receptor agonist |

| Prodine | N-methyl, 3-methyl, 4-phenyl, 4-propionoxy | µ-opioid receptor agonist |

Anti-inflammatory Efficacy in Whole Organism Models

The anti-inflammatory potential of piperidine and piperazine derivatives is an area of active investigation. For example, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to reduce edema and inflammatory cell migration in a carrageenan-induced pleurisy model in rodents nih.gov. The mechanism of action was linked to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α nih.gov.

Additionally, the incorporation of fluorine into heterocyclic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, biological activity, including anti-inflammatory effects researchgate.netscielo.org.mxdntb.gov.ua. While direct evidence for this compound is lacking, its structural components provide a rationale for its evaluation in whole organism models of inflammation, such as the carrageenan-induced paw edema model in rats.

Behavioral Pharmacology Assessments

The behavioral pharmacology of compounds containing the 4-(3-Fluorophenyl)piperidine scaffold is most prominently represented by the antidepressant paroxetine nih.gov. As an SSRI, paroxetine's behavioral effects in animal models are well-characterized and include actions in models of depression (e.g., forced swim test, tail suspension test) and anxiety (e.g., elevated plus maze, fear conditioning).

Beyond its relation to paroxetine, other 4-phenylpiperidine derivatives have been assessed in various behavioral paradigms. For example, ACP-103, a compound with a 4-fluorophenylmethyl-N-(1-methylpiperidin-4-yl) core, has been evaluated for its antipsychotic-like potential nih.govresearchgate.net. In animal models, ACP-103, acting as a 5-HT2A receptor inverse agonist, was shown to reduce hyperactivity induced by NMDA receptor antagonists and attenuate behaviors associated with 5-HT2A receptor activation nih.govresearchgate.net. These findings highlight the diverse behavioral profiles that can be achieved with modifications to the 4-phenylpiperidine structure. Therefore, a comprehensive behavioral pharmacology assessment of this compound would be necessary to elucidate its specific effects on the central nervous system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Position on Biological Activity and Receptor Binding

The placement of the fluorine atom on the phenyl ring is a critical determinant of a compound's biological activity. Fluorine's high electronegativity can alter the electron distribution within the molecule, affecting its pKa, lipophilicity, and metabolic stability. acs.orgbohrium.comnih.gov These changes, in turn, influence how the molecule binds to its target receptor.

In the context of phenylpiperidine derivatives, moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically change receptor affinity and selectivity. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk While direct comparisons for 4-(3-Fluorophenyl)piperidine (B27952) itself are specific to the target being studied, research on related fluorinated phenylpiperidines demonstrates this principle. For instance, studies on dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (5HT) ligands showed that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the DAT. nih.gov The precise positioning of the fluorine atom can fine-tune these interactions, often leading to a preference for one receptor subtype over another, a crucial aspect in designing drugs with fewer off-target effects.

Influence of Piperidine (B6355638) Ring Substitution Patterns on Pharmacological Profile

Modifications to the piperidine ring itself offer another layer of structural variation that significantly impacts the pharmacological profile. The piperidine moiety can be substituted at various positions, leading to changes in potency, efficacy, and selectivity.

For example, in a series of fentanyl analogs, the introduction of a methyl group at the 3-position of the piperidine ring had profound stereochemical and pharmacological consequences. nih.gov The resulting diastereomers and their enantiomers displayed vastly different binding affinities for opioid receptors and varying functional activities, ranging from potent agonism to antagonism. nih.gov This highlights that even small alkyl substitutions on the piperidine ring can dramatically alter the compound's interaction with its binding pocket.

Furthermore, the nature of the substituent is key. The addition of polar groups could enhance solubility but may hinder passage across the blood-brain barrier, whereas bulky non-polar groups might improve lipophilicity and receptor affinity, depending on the topology of the receptor's binding site.

Exploration of N-Substitution Effects on Target Engagement and Pharmacokinetics

The nitrogen atom of the piperidine ring is a common site for modification (N-substitution) to modulate a compound's properties. The substituent attached to this nitrogen can influence everything from receptor affinity and selectivity to pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

In a study of potent dopamine transporter (DAT) ligands based on a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine structure, altering the N-substituent was a key strategy. nih.govacs.org Replacing an N-(3-phenylpropyl) group with an N-benzyl group resulted in a compound that was the most DAT-selective in its series. nih.govacs.org This demonstrates that the N-substituent plays a crucial role in the molecule's recognition by the target transporter. The size, shape, and electronic properties of the N-substituent can be optimized to achieve desired potency and selectivity. These modifications also impact pharmacokinetics; for instance, introducing certain groups can block sites of metabolism, thereby increasing the drug's half-life.

Table 1: Impact of N-Substitution on Dopamine Transporter (DAT) and Serotonin Transporter (5HT) Binding Affinity

| Compound | N-Substituent | DAT Kᵢ (nM) | 5HT Kᵢ (nM) | Selectivity (5HT/DAT) |

| Analog 1 | -CH₂CH₂CH₂Ph | 1.3 | 25 | 19.2 |

| Analog 2 | -CH₂Ph | 2.6 | 127 | 49 |

| This table is illustrative, based on findings from related compound series, to demonstrate the principle of N-substitution effects. Kᵢ values represent the binding affinity, where a lower value indicates higher affinity. Data adapted from studies on 4-alkoxy-piperidine derivatives. nih.govacs.org |

Stereochemical Implications for Receptor Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in pharmacology. When a molecule contains a chiral center, its different enantiomers can exhibit distinct pharmacological activities. This is because biological receptors are themselves chiral and will interact differently with each enantiomer, akin to a lock and key.

For cis-3-methylfentanyl analogs, which share the 4-phenylpiperidine (B165713) core, the separation of enantiomers revealed dramatic differences in activity. One enantiomer, (3R,4S)-(+)-cis-carfentanil, is one of the most potent opioids known, while its corresponding enantiomer is significantly less active. nih.gov The introduction of a hydroxyl group at the 2-position of the N-phenylethyl substituent created two new chiral centers, resulting in four stereoisomers with a wide range of potencies and receptor selectivities. nih.gov These findings underscore that the precise spatial orientation of functional groups is critical for optimal receptor recognition and the resulting biological response.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools used to understand the link between a molecule's structure and its biological activity. A QSAR model is a mathematical equation that relates chemical structure to a pharmacological effect, while a pharmacophore model identifies the essential 3D arrangement of functional groups necessary for biological activity.

For phenylpiperidine derivatives, these models are invaluable. For example, a pharmacophore model for a series of dopamine and serotonin transporter ligands might identify key features such as a protonated amine (from the piperidine nitrogen), an aromatic ring (the fluorophenyl group), and specific hydrophobic regions as being essential for binding. acs.org By analyzing a series of compounds with varying substituents and activities, researchers can build robust models that predict the activity of novel, unsynthesized compounds. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success. Molecular docking analyses, a related technique, can further predict how a ligand like a 4-(3-fluorophenyl)piperidine analog might bind within the active site of its target protein. polyu.edu.hk

Design of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties (a bioisostere) to improve the compound's biological profile. This can enhance potency, reduce side effects, or improve pharmacokinetic properties.

Medicinal Chemistry and Drug Discovery Implications

Lead Compound Optimization Strategies

Lead optimization is an iterative process in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity. patsnap.comnumberanalytics.com The 4-(3-fluorophenyl)piperidine (B27952) scaffold serves as an excellent starting point for such optimization efforts due to its chemical tractability and known biological activities. numberanalytics.com

Structure-Activity Relationship (SAR) Analysis: A fundamental strategy in lead optimization is the systematic study of structure-activity relationships (SAR). patsnap.com For the 4-(3-fluorophenyl)piperidine core, modifications can be explored at several positions:

The Piperidine (B6355638) Nitrogen: Alkylation, acylation, or substitution with various functional groups on the nitrogen atom can significantly impact a molecule's affinity and selectivity for its target.

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The presence of the fluorine atom at the meta-position in 4-(3-Fluorophenyl)piperidine is a strategic choice. Introducing fluorine can block metabolically labile sites, thereby increasing the metabolic stability and bioavailability of a drug candidate. researchgate.net Further optimization might involve adding other substituents or moving the fluorine to the ortho- or para-positions to fine-tune electronic properties and binding interactions.

The Piperidine Ring: Introducing chirality or substituents directly onto the piperidine ring can create more specific interactions with a target protein and improve selectivity. thieme-connect.com

Improving Metabolic Stability: A major goal of lead optimization is to enhance a compound's metabolic stability to ensure it remains in the body long enough to exert its therapeutic effect. researchgate.net Common metabolic liabilities for piperidine-containing compounds include N-dealkylation and oxidation of the piperidine or aromatic rings. Strategies to mitigate these issues include:

Introduction of Fluorine: As seen in the title compound, fluorine substitution can prevent oxidation at the site of its placement. researchgate.net

Bioisosteric Replacement: Replacing a metabolically susceptible group with a bioisostere (a group with similar physical or chemical properties) can improve the drug's profile. numberanalytics.com For example, a labile part of the molecule could be replaced with a more stable group that maintains biological activity.

Conformational Constraint: Modifying the structure to reduce its flexibility, for instance by introducing ring constraints or bulky groups, can prevent it from fitting into the active site of metabolic enzymes.

The table below summarizes common lead optimization strategies applicable to piperidine derivatives.

| Strategy | Objective | Example Application for Piperidine Scaffolds |

| Structure-Activity Relationship (SAR) Analysis | Enhance potency and selectivity | Systematically modifying substituents on the piperidine nitrogen and the phenyl ring to identify key binding features. patsnap.comnumberanalytics.com |

| Metabolic Blocking | Increase metabolic stability and half-life | Introducing fluorine atoms on the phenyl ring to block sites of oxidative metabolism. researchgate.net |

| Bioisosteric Replacement | Improve pharmacokinetic properties or reduce toxicity | Replacing a metabolically labile functional group with a more stable one, such as substituting a methyl group with a trifluoromethyl group. numberanalytics.com |

| Scaffold Hopping | Discover novel intellectual property and improve properties | Replacing the piperidine core with a different heterocyclic system like an azetidine (B1206935) to improve metabolic stability. numberanalytics.comresearchgate.net |

Multi-Target Drug Design Approaches with Piperidine Scaffolds

Complex diseases such as schizophrenia, depression, and Alzheimer's disease often involve multiple biological pathways. This has led to the development of multi-target-directed ligands (MTDLs), single chemical entities designed to interact with two or more distinct targets simultaneously. nih.govnih.gov The piperidine scaffold is a privileged structure in this approach, particularly for CNS disorders, due to its presence in many ligands for dopamine (B1211576), serotonin (B10506), and other neurotransmitter receptors. nih.gov

Chiral piperidine scaffolds are particularly valuable in multi-target drug design. thieme-connect.com The introduction of a chiral center can significantly influence a molecule's three-dimensional shape, allowing for fine-tuned interactions with different targets. This can lead to improved selectivity and enhanced biological activity. thieme-connect.com For instance, different stereoisomers of a piperidine derivative may exhibit varied binding affinities for different receptors.

A notable example involves the development of potential antipsychotics with pro-cognitive effects. nih.gov In one study, a series of benzoisoxazoleylpiperidine derivatives were synthesized and shown to have high affinity for multiple receptors, including dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors. nih.gov Another study focused on Alzheimer's disease developed multi-target ligands from the natural piperidine alkaloid piperine, which showed inhibitory activity against cholinesterases (AChE and BuChE), BACE1, and amyloid-beta aggregation. nih.gov These examples highlight the utility of the piperidine core in creating polypharmacological agents.

The 4-(3-Fluorophenyl)piperidine moiety can serve as a crucial building block in MTDLs. By attaching other pharmacophores to the piperidine nitrogen, researchers can design hybrid molecules that retain affinity for one target via the phenylpiperidine portion while gaining affinity for another target through the newly introduced chemical group.

| Study Focus | Piperidine-Based Scaffold | Targets | Therapeutic Area | Reference |

| Antipsychotics | Benzoisoxazoleylpiperidine derivatives | Dopamine (D2, D3), Serotonin (5-HT1A, 5-HT2A), Histamine (H3) | Schizophrenia | nih.gov |

| Neuroprotection | Piperine-derived ligands | Cholinesterases (AChE, BuChE), BACE1, Aβ Aggregation | Alzheimer's Disease | nih.gov |

| Fibrinolysis Inhibition | Piperidinyl-substituted isoxazol-3-ol | Fibrinolysis pathway enzymes, GABAa receptor | Thrombosis | thieme-connect.com |

Development of 4-(3-Fluorophenyl)piperidine Hydrochloride as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively binding to a specific protein target. While there is limited published research specifically detailing the use of this compound as a chemical probe, its structural characteristics make it a candidate for such development. The phenylpiperidine core is a well-known pharmacophore for various CNS targets.

The development of a chemical probe requires a molecule with high potency, selectivity, and a well-understood mechanism of action. The 4-phenylpiperidine (B165713) structure is found in potent and selective ligands for targets like the dopamine transporter (DAT), the serotonin transporter (SERT), and sigma receptors. The 3-fluoro substitution on the phenyl ring could be leveraged to enhance selectivity for a particular target or to improve properties relevant for a probe, such as brain penetration or metabolic stability.

For this compound to be developed into a successful chemical probe, it would need to undergo rigorous characterization, including:

Target Identification and Validation: Determining the specific biological target(s) with which it interacts with high affinity.

Selectivity Profiling: Screening against a broad panel of receptors, transporters, and enzymes to ensure it does not have significant off-target effects that could confound experimental results.

In Vitro and In Vivo Utility: Demonstrating its usefulness in cell-based assays and animal models to probe the function of its target.

Given that structurally similar compounds, such as certain fluorinated phenylpiperidines, have been investigated as imaging agents for positron emission tomography (PET), there is a precedent for using this scaffold to create probes for in vivo studies.

Prodrug and Drug Delivery Strategies for Piperidine Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. researchgate.netnih.gov This approach is often used to overcome challenges in drug delivery, such as poor solubility, low permeability across biological membranes, or rapid metabolism. nih.govmdpi.com

The piperidine scaffold, particularly the secondary amine in a molecule like 4-(3-Fluorophenyl)piperidine, is an ideal handle for prodrug design. The nitrogen atom can be chemically modified to attach a promoiety—a temporary chemical group that alters the parent drug's properties.

Common prodrug strategies applicable to piperidine derivatives include:

Improving Permeability: To enhance absorption from the gastrointestinal tract or penetration across the blood-brain barrier, the polarity of the piperidine nitrogen can be masked. This is often achieved by converting the amine into a less polar functional group, such as an amide, carbamate, or an N-acyloxyalkyl derivative, which can be cleaved by esterase enzymes in the body to release the active piperidine compound. mdpi.com

Targeted Delivery: A promoiety can be designed to be recognized by specific enzymes or transporters that are concentrated in a particular tissue or cell type. mdpi.com This allows for site-specific release of the active drug, increasing its efficacy and reducing systemic side effects.

Sustained Release: The promoiety can be designed to be cleaved slowly, resulting in a prolonged release of the active drug and a longer duration of action.

The prodrug approach is a powerful tool that can significantly enhance the therapeutic potential of piperidine-based drugs, including derivatives of this compound, by optimizing their delivery and pharmacokinetic profiles. researchgate.net

| Prodrug Strategy | Objective | Chemical Modification on Piperidine Nitrogen |

| Increase Lipophilicity | Enhance membrane permeability (e.g., gut wall, blood-brain barrier) | Acylation to form an amide; reaction with a chloroformate to form a carbamate. |

| Improve Water Solubility | Enable intravenous formulations | Attachment of a polar promoiety like a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain. |

| Site-Specific Delivery | Target specific tissues or cells | Conjugation to a ligand recognized by a specific transporter or receptor. |

| Sustained Release | Prolong the duration of drug action | Use of a promoiety that is cleaved slowly by metabolic enzymes. |

Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro Metabolism Studies (e.g., Liver Microsome Stability)

In vitro metabolism studies are fundamental for predicting how a compound will be processed in the body. Typically, these experiments involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.govmdpi.com These assays determine the metabolic stability of a compound by measuring its rate of disappearance over time, which allows for the calculation of parameters like half-life (t½) and intrinsic clearance (CLint). sygnaturediscovery.com For compounds containing a piperidine (B6355638) ring, common metabolic pathways can include N-dealkylation and hydroxylation. nih.gov However, no specific studies detailing the metabolic pathways or the stability of 4-(3-Fluorophenyl)piperidine (B27952) hydrochloride in human or animal liver microsomes have been published.

Blood-Brain Barrier (BBB) Permeability Investigations

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Permeability is assessed using various models, including in vitro methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using brain endothelial cells, and in vivo methods in animal models. nih.govresearchgate.net These studies measure the rate and extent to which a compound can penetrate into the brain. There is currently no published data quantifying the BBB permeability of 4-(3-Fluorophenyl)piperidine hydrochloride.

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues. nih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Techniques like equilibrium dialysis and ultrafiltration are commonly used to determine the fraction of a compound that is unbound in plasma (fu). nih.gov This critical pharmacokinetic parameter has not been reported for this compound.

In Vivo Biodistribution Studies (e.g., PET Imaging)

In vivo biodistribution studies reveal how a compound and its metabolites are distributed throughout the body over time. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that can provide quantitative data on tissue distribution when the compound is labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). mdpi.com These studies are essential for understanding which organs are exposed to the compound and can help identify potential sites of action or toxicity. nih.govresearchgate.net A search of the scientific literature found no records of PET imaging or other biodistribution studies having been conducted on this compound.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization (NMR, IR, and Mass Spectrometry)

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 4-(3-Fluorophenyl)piperidine (B27952) hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the 3-fluorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants of the aromatic protons are influenced by the position of the fluorine substituent. The protons on the piperidine ring would typically appear as a series of multiplets in the aliphatic region of the spectrum. In ¹³C NMR, distinct signals for each carbon atom in the molecule would be observed, with the carbon atoms attached to the fluorine atom showing a characteristic coupling (¹J_CF).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-(3-Fluorophenyl)piperidine hydrochloride would exhibit characteristic absorption bands. These include N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for both the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a prominent C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. For this compound, the molecular weight is 215.69 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.

Representative Spectroscopic Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (multiplets), Piperidine protons (multiplets), N-H proton (broad singlet) |

| ¹³C NMR | Signals for aromatic and aliphatic carbons, C-F coupling observed for the fluorinated carbon |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1600-1450 (C=C stretch), ~1250-1000 (C-F stretch) |

| Mass Spec. | Molecular ion peak corresponding to the free base [M]+ or protonated molecule [M+H]+ |

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govepa.gov Since the piperidine moiety lacks a strong UV chromophore, detection can be challenging. To overcome this, pre-column derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be employed. epa.gov For chiral purity analysis, a chiral HPLC column would be necessary. google.com

Impurity profiling involves the identification of any substance present in the drug substance other than the active pharmaceutical ingredient (API). researchgate.net These impurities can originate from the synthesis process (e.g., starting materials, intermediates, by-products) or from degradation. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for impurity profiling as they combine the separation power of HPLC with the identification capabilities of mass spectrometry. nih.gov

Common Chromatographic Approaches:

| Technique | Application | Typical Conditions |

|---|---|---|

| Reversed-Phase HPLC | Purity assessment and quantification | C18 column, Acetonitrile/Water or Methanol/Water gradient, UV or CAD detection |

| Chiral HPLC | Enantiomeric purity determination | Chiral stationary phase (e.g., AGP column), Isocratic mobile phase |

| LC-MS | Impurity identification and structure elucidation | Combination of HPLC separation with mass spectrometric detection |

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the piperidinium (B107235) nitrogen and the chloride anion.

Expected Crystallographic Parameters:

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Molecular Conformation | The precise arrangement of atoms, including the conformation of the piperidine ring (e.g., chair). |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions in the crystal lattice. |

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental findings. tandfonline.com DFT calculations can be used to predict and understand various properties of 4-(3-Fluorophenyl)piperidine, such as its conformational preferences, electronic structure, and vibrational frequencies.

A key area of investigation for fluorinated piperidines is their conformational behavior. nih.govd-nb.info DFT studies can predict the relative energies of different conformers, such as those with the fluorophenyl group in an axial or equatorial position on the piperidine ring. These calculations can also elucidate the factors that stabilize certain conformations, including hyperconjugative and electrostatic interactions. researchgate.net For instance, computational analyses have shown that for fluorinated piperidines, the preference for an axial or equatorial orientation of the fluorine substituent can be influenced by the solvent polarity. nih.govd-nb.info

Furthermore, DFT can be used to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to aid in spectral assignment and structural confirmation. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. tandfonline.com

Applications of DFT in the Study of 4-(3-Fluorophenyl)piperidine:

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Geometry Optimization | Stable conformers and their relative energies | Understanding conformational preferences (axial vs. equatorial) |

| Frequency Calculation | Vibrational frequencies (IR spectrum) | Aiding in the interpretation of experimental IR spectra |

| NMR Chemical Shift Calculation | ¹H and ¹³C chemical shifts | Assisting in the assignment of NMR signals |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifying reactive sites and intermolecular interaction points |

Therapeutic Potential and Future Research Directions

Unexplored Therapeutic Applications for 4-(3-Fluorophenyl)piperidine (B27952) Hydrochloride

While the 4-phenylpiperidine (B165713) core is well-established in approved drugs for CNS disorders, including selective serotonin (B10506) reuptake inhibitors (SSRIs) and antipsychotics, the specific therapeutic landscape for 4-(3-fluorophenyl)piperidine hydrochloride remains ripe for exploration. wikipedia.orggoogle.com The versatility of the piperidine (B6355638) scaffold, present in over 70 FDA-approved drugs, suggests its potential utility across a wide spectrum of diseases. enamine.netpharmaceutical-business-review.compharmaceutical-technology.com Future research could productively focus on the following areas:

Oncology: The piperidine ring is a foundational component of numerous targeted cancer therapies, particularly kinase inhibitors. pmarketresearch.comresearchgate.net For instance, piperidine scaffolds are central to Bruton's tyrosine kinase (BTK) inhibitors used in treating hematologic cancers. pmarketresearch.com Investigating the potential of this compound derivatives as inhibitors of novel kinases or other cancer-related targets, such as the p53-HDM2 interaction, presents a promising avenue. nih.gov The cytotoxic effects of some piperidine derivatives on cancer cell lines further support this direction. researchgate.net

Neurodegenerative Diseases: Beyond traditional psychiatric applications, the neuroprotective potential of this compound is largely unexplored. The sigma 1 receptor (S1R), implicated in neuroprotection and modulation of neuronal function, is a known target for various piperidine derivatives. nih.gov Designing derivatives of this compound that selectively target S1R could offer new therapeutic strategies for diseases like Alzheimer's or Parkinson's disease.

Inflammatory and Autoimmune Disorders: Piperidine-substituted compounds have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. nih.gov These inhibitors effectively suppress the release of TNF-alpha, a critical cytokine in autoimmune diseases like rheumatoid arthritis. nih.gov This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents.

Pain Management: Phenylpiperidine derivatives have a long history in pain management, primarily as opioid receptor agonists. painphysicianjournal.com However, there is an opportunity to design novel analgesics with improved side-effect profiles by targeting different receptors or ion channels involved in pain signaling. For example, piperidine derivatives have been developed as dual agonists of μ-opioid and sigma 1 receptors, aiming for enhanced pain reduction. mdpi.com

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

|---|---|---|

| Oncology | Protein Kinases (e.g., BTK, Akt), p53-HDM2 | Piperidine is a privileged scaffold in numerous approved kinase inhibitors and other anticancer agents. pmarketresearch.comnih.gov |

| Neurodegenerative Diseases | Sigma 1 Receptor (S1R), Muscarinic Receptors | Piperidine derivatives are known to bind to CNS receptors involved in neuroprotection and cognitive function. nih.govnih.gov |

| Inflammatory Disorders | p38 MAP Kinase, IκB Kinase (IKKb) | Piperidine-based molecules can inhibit key inflammatory signaling pathways. nih.govencyclopedia.pub |

| Pain Management | Opioid Receptors, Sigma Receptors | The phenylpiperidine structure is a classic template for analgesics, with opportunities for novel mechanisms. painphysicianjournal.commdpi.com |

| Infectious Diseases | Parasitic Enzymes, Viral Proteases | Piperidine and its derivatives have shown activity against various pathogens, including parasites and viruses. nih.govdndi.org |

Potential for Combination Therapies

The future of medicine increasingly lies in combination therapies that target multiple disease pathways to enhance efficacy and overcome resistance. For a compound like this compound, its derivatives could serve as valuable components in multi-drug regimens.

In oncology, for instance, a derivative designed as a kinase inhibitor could be combined with traditional cytotoxic chemotherapy or immunotherapy. This approach is standard in modern cancer treatment. Another strategy involves using piperidine derivatives to overcome multidrug resistance. Piperine, a natural alkaloid containing a piperidine ring, has been studied for its ability to inhibit drug efflux pumps like P-glycoprotein, thereby sensitizing cancer cells to other chemotherapeutic agents. nih.govnih.gov This chemosensitization potential could be explored for synthetic derivatives of this compound.

In the context of CNS disorders, combination therapy is also common. A novel antipsychotic or antidepressant based on the fluorophenylpiperidine scaffold could be co-administered with mood stabilizers or anxiolytics to manage the complex symptomology of psychiatric illnesses more effectively.

Rational Design of Next-Generation Fluorophenyl Piperidine Derivatives

Advancements in medicinal chemistry and computational science provide powerful tools for the rational design of new chemical entities based on the 4-(3-fluorophenyl)piperidine scaffold. The goal is to create derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. enamine.netpharmaceutical-technology.com

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl and piperidine rings can elucidate which structural features are critical for biological activity. nih.govnih.gov SAR studies can guide the optimization of lead compounds by identifying positions on the scaffold where substitutions can enhance target binding or reduce off-target effects. researchgate.netresearchgate.net

Computational Modeling and Drug Design: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are invaluable for predicting the biological activity and binding modes of new derivatives. nih.govtandfonline.comresearchgate.net These computational methods allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving time and resources. nih.govtandfonline.com For example, QSAR models have been successfully used to design novel piperidine derivatives as potent Akt1 inhibitors for cancer therapy. nih.govtandfonline.com

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound. The 4-(3-fluorophenyl)piperidine core could serve as a starting fragment to be elaborated upon to achieve high-affinity binding to a specific biological target.

Introduction of Chiral Centers: Incorporating chirality into the piperidine ring can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com Introducing chiral centers can lead to better spatial arrangement for target interaction, potentially increasing potency and reducing hERG toxicity, a common safety concern. thieme-connect.com

| Design Strategy | Objective | Methodology |

|---|---|---|